MFCD18314347

Description

MFCD18314347 is a synthetic organic compound with a molecular framework optimized for applications in pharmaceutical and materials science research. Its synthesis typically involves transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), reflecting modern trends in medicinal chemistry . Preliminary studies highlight its utility as a building block for drug candidates, particularly in kinase inhibitors or protease-targeting therapies, though its exact pharmacological profile remains under investigation .

Properties

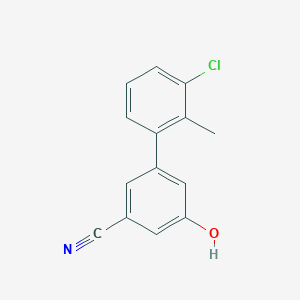

IUPAC Name |

3-(3-chloro-2-methylphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-13(3-2-4-14(9)15)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLNANVJCLBVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684802 | |

| Record name | 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-42-8 | |

| Record name | 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)-3-cyanophenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-3-cyanophenol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-cyanophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The compound shares structural motifs with boronic acid derivatives and halogenated heterocycles, common in kinase inhibitor design. Key comparisons include:

Structural Insights :

- Boronic Acid Analogues : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) exhibit similar reactivity in Suzuki couplings but differ in halogen placement, affecting electronic properties and binding affinity .

- Heterocyclic Derivatives : Dichloropyrrolopyridines (e.g., CAS 918538-05-3) prioritize halogenated aromatic systems for target engagement but lack boronic acid functionality, limiting their use in proteolysis-targeting chimeras (PROTACs) .

Physicochemical and Bioactivity Profiles

- GI Absorption : this compound’s high GI absorption (predicted) aligns with boronic acid analogues but contrasts with poorly soluble dichloropyrrolopyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.